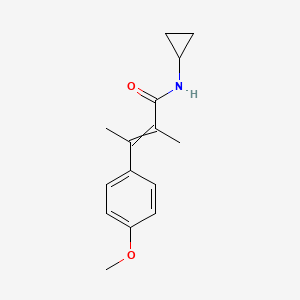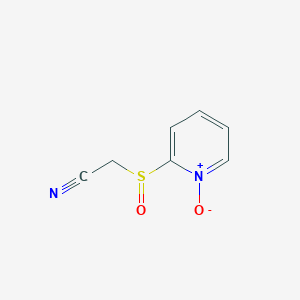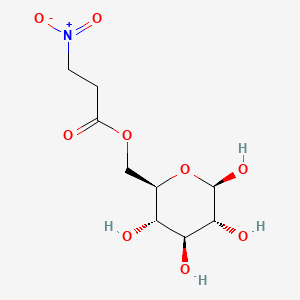
beta-D-Glucopyranose, 6-(3-nitropropanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-Glucopyranose, 6-(3-nitropropanoate): is a derivative of beta-D-glucopyranose, a cyclic form of glucose This compound is characterized by the presence of a nitropropanoate group attached to the sixth carbon of the glucopyranose ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranose, 6-(3-nitropropanoate) typically involves the esterification of beta-D-glucopyranose with 3-nitropropanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include heating the mixture to a specific temperature to ensure complete reaction .
Industrial Production Methods: Industrial production of beta-D-Glucopyranose, 6-(3-nitropropanoate) may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: Beta-D-Glucopyranose, 6-(3-nitropropanoate) can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted glucopyranose derivatives.
Aplicaciones Científicas De Investigación
Beta-D-Glucopyranose, 6-(3-nitropropanoate) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialized chemicals and materials
Mecanismo De Acción
The mechanism of action of beta-D-Glucopyranose, 6-(3-nitropropanoate) involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can interact with enzymes and receptors, modulating their activity and affecting various biochemical pathways .
Comparación Con Compuestos Similares
Beta-D-Glucopyranose, 1,2,3,6-tetra(3-nitropropanoate): Contains multiple nitropropanoate groups, making it more reactive.
Alpha-D-Glucopyranose derivatives: Differ in the configuration of the anomeric carbon, affecting their reactivity and biological activity
Uniqueness: Beta-D-Glucopyranose, 6-(3-nitropropanoate) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
59441-00-8 |
|---|---|
Fórmula molecular |
C9H15NO9 |
Peso molecular |
281.22 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl 3-nitropropanoate |
InChI |
InChI=1S/C9H15NO9/c11-5(1-2-10(16)17)18-3-4-6(12)7(13)8(14)9(15)19-4/h4,6-9,12-15H,1-3H2/t4-,6-,7+,8-,9-/m1/s1 |
Clave InChI |
PZXVGMNFZWTQGO-DDIGBBAMSA-N |
SMILES isomérico |
C(C[N+](=O)[O-])C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O |
SMILES canónico |
C(C[N+](=O)[O-])C(=O)OCC1C(C(C(C(O1)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


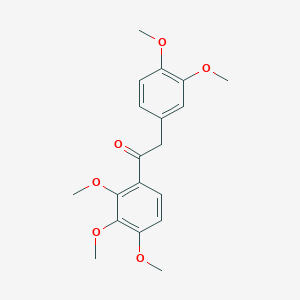
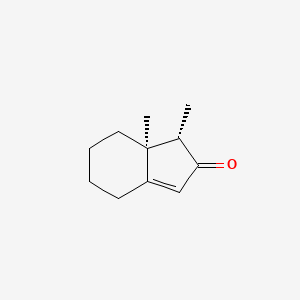


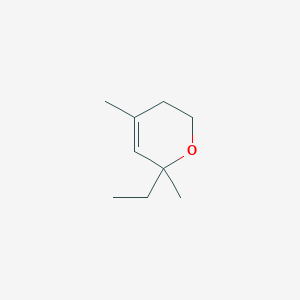
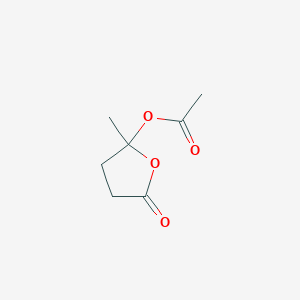
![2-[(2-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol](/img/structure/B14614632.png)
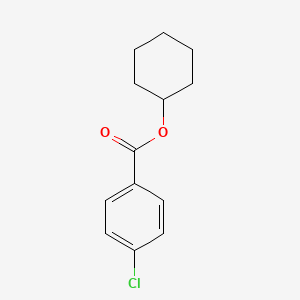
![Methyl {3-[ethyl(phenyl)amino]propyl}carbamate](/img/structure/B14614637.png)


![2-[(Benzylimino)methyl]-4,6-dichlorophenol](/img/structure/B14614652.png)
